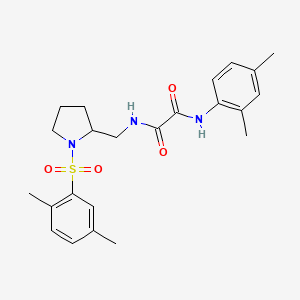![molecular formula C26H18FN3O5 B2607920 N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-68-6](/img/no-structure.png)
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H18FN3O5 and its molecular weight is 471.444. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Compounds within the family of pyrazolo[1,5-a]pyrimidines have been explored for their utility as selective ligands for the translocator protein (18 kDa) in positron emission tomography (PET) imaging. These compounds, such as DPA-714, have been synthesized with a fluorine atom allowing for fluorine-18 labeling, which is crucial for in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Neuroinflammation PET Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and biologically evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Such compounds have shown potential as in vivo PET radiotracers, confirming their utility in brain uptake and accumulation studies (Damont et al., 2015).
Anticancer Activity
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has identified compounds with appreciable cancer cell growth inhibition properties against various cancer cell lines. This highlights the potential of such compounds as new anticancer agents (Al-Sanea et al., 2020).
Molecular Docking and Photovoltaic Efficiency
Studies have also explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds have been evaluated for their light harvesting efficiency (LHE) and free energy of electron injection, indicating their potential use in dye-sensitized solar cells (DSSCs) and as inhibitors in molecular docking studies (Mary et al., 2020).
Src Kinase Inhibition and Anticancer Activities
N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research has contributed to understanding the structural requirements for Src kinase inhibition, a target for cancer treatment strategies (Fallah-Tafti et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetylphenylhydrazine with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride, followed by acetylation of the resulting product.", "Starting Materials": [ "4-acetylphenylhydrazine", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-acetylphenylhydrazine is reacted with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in chloroform with pyridine as a catalyst to form the intermediate product.", "Step 2: The intermediate product is then acetylated with acetic anhydride in the presence of pyridine to form the final product.", "Step 3: The final product is purified by recrystallization from a mixture of chloroform and methanol.", "Step 4: The purity of the final product is confirmed by melting point determination and spectral analysis (e.g. NMR, IR, and MS)." ] } | |
Número CAS |
877657-68-6 |
Fórmula molecular |
C26H18FN3O5 |
Peso molecular |
471.444 |
Nombre IUPAC |
N-(4-acetylphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H18FN3O5/c1-15(31)16-6-10-18(11-7-16)28-22(32)14-29-23-20-4-2-3-5-21(20)35-24(23)25(33)30(26(29)34)19-12-8-17(27)9-13-19/h2-13H,14H2,1H3,(H,28,32) |
Clave InChI |
YQEYDPQGCJMNSG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide](/img/structure/B2607838.png)
![Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2607839.png)


![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)



![4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide](/img/structure/B2607854.png)


![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)
